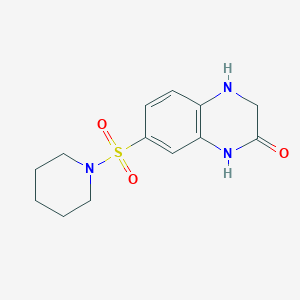

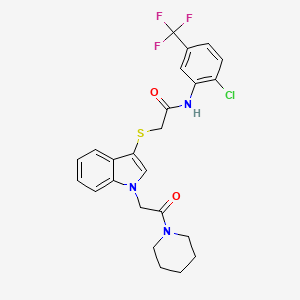

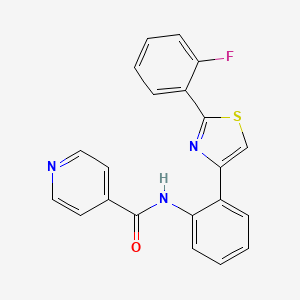

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be related to Piperidine-1-sulfonyl chloride , which is used in laboratory chemicals . It’s important to note that the exact compound you’re asking about might have different properties or uses.

Synthesis Analysis

While specific synthesis information for “7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” was not found, related compounds such as dipicolylamine sulfonamide derivatized platinum complexes have been synthesized for potential use as anticancer agents .

Molecular Structure Analysis

The molecular structure of a related compound, Piperidine-1-sulfonyl chloride, has been reported with a molecular weight of 183.656 and a density of 1.4±0.1 g/cm3 .

Physical And Chemical Properties Analysis

For Piperidine-1-sulfonyl chloride, a related compound, the molecular weight is 183.656, and the density is 1.4±0.1 g/cm3 .

科学的研究の応用

Matrix Metalloproteinase Inhibitors

α-Sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, structurally related to the queried compound, have shown efficacy in inhibiting matrix metalloproteinases (MMPs) -2, -9, and -13 while sparing MMP-1. These compounds have demonstrated oral efficacy in tumor growth inhibition in mice and left-ventricular hypertrophy in rats, as well as in preventing bovine cartilage degradation. α-Piperidine 19v (SC-78080/SD-2590) was particularly highlighted for development targeting cancer indications, showcasing the potential of such structures in the treatment of various diseases including cancer, arthritis, and cardiovascular diseases (Becker et al., 2010).

Boron Neutron Capture Therapy Agents

Another application involves the synthesis of o-carborane substituted tetrahydroisoquinolines, which include structures functionally related to the compound , aimed at potential use in Boron Neutron Capture Therapy (BNCT). These compounds, specifically designed to accumulate in B-16 melanoma cells with low cytotoxicity, indicate a promising direction for targeted cancer therapy, offering a method to treat melanoma more effectively (Lee et al., 2006).

Anticancer Agents

A library of piperidine ring-fused aromatic sulfonamides, including derivatives of 1,2,3,4-tetrahydroquinoline, has been synthesized to induce oxidative stress and glutathione depletion in various cancer cells. Compounds from this library exhibited potent cytotoxic effects on leukemia, melanoma, glioblastoma, and other cancer cells, highlighting the therapeutic potential of such structures in oncology. This research showcases the versatility of sulfonamide compounds in developing new anticancer agents (Madácsi et al., 2013).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones with piperidine derivatives have been evaluated for their antioxidant capacity and anticholinesterase activity. This study reveals the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry, particularly in designing compounds with potential antioxidant and anticholinesterase properties (Karaman et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-piperidin-1-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c17-13-9-14-11-5-4-10(8-12(11)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8,14H,1-3,6-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXROFORNJRGZQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2982328.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2982332.png)

![[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride](/img/structure/B2982337.png)

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)